molecular formula C27H37N3O7S B192927 Darunavir CAS No. 206361-99-1

Darunavir

Cat. No. B192927
M. Wt: 547.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darunavir is a synthetic non-peptide protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection . It is often used with low doses of ritonavir or cobicistat to increase darunavir levels . It prevents the replication of HIV virus by inhibiting the catalytic activity of the HIV-1 protease enzyme .


Synthesis Analysis

The synthesis of Darunavir involves a chemoenzymatic process. A ketoreductase was identified using metagenomic mining to catalyze a highly enantio- and diastereoselective dynamic kinetic resolution of a β-ketolactone . The side chain is produced in 55% overall yield from monopotassium isocitrate .


Molecular Structure Analysis

The molecular structure of Darunavir is complex, with a bicyclic fragment that is synthesized through a chemoenzymatic process . The structure of Darunavir allows it to inhibit the HIV protease enzyme, thereby preventing the formation of mature infectious virus particles .


Chemical Reactions Analysis

Darunavir acts as a protease inhibitor, blocking the catalytic site of the HIV protease and preventing cleavage of viral polyprotein precursors into mature, functional proteins necessary for viral replication .


Physical And Chemical Properties Analysis

Darunavir shows pseudo-polymorphism, changing from one pseudo-polymorphic form to another in different ambient conditions . This behavior is problematic because the dosage form is exposed to different ambient conditions around the world .

Scientific Research Applications

  • HIV Treatment Efficacy : Darunavir has demonstrated substantial antiviral efficacy against HIV-1, including isolates with multiple resistance mutations to other protease inhibitors. Clinical trials have shown significantly greater virological suppression and increased CD4 counts when darunavir is added to an optimized background treatment, compared with a control protease inhibitor. This suppression is sustained over time, establishing darunavir as a potent option for treatment-experienced HIV-infected individuals (Tremblay, 2008).

  • Potential in SARS-CoV-2 Treatment : Darunavir, when co-administered with umifenovir, has shown effects against SARS-CoV-2. This highlights the potential of darunavir in the treatment of diseases caused by coronaviruses, such as COVID-19. This expands the application of darunavir beyond HIV treatment, offering a potential therapeutic option for emerging viral infections (Costanzo et al., 2020).

  • Pharmacokinetics of Darunavir : The pharmacokinetics of darunavir involve rapid absorption and a terminal elimination half-life of 15 hours when combined with low-dose ritonavir. The systemic exposure of darunavir is increased when taken with a meal, and it is extensively metabolised by cytochrome P450 3A4. These characteristics are crucial for the effective management and dosing of darunavir in HIV therapy (Rittweger & Arastéh, 2007).

  • Resistance Profile : Darunavir has a high genetic barrier to resistance and distinct resistance profile compared to other protease inhibitors. It remains effective even when HIV shows resistance to other protease inhibitors, highlighting its importance in managing drug-resistant HIV strains (Saskova et al., 2009).

  • Interaction with P-Glycoprotein : Studies have demonstrated the interaction of darunavir with P-glycoprotein (P-gp) in the intestinal absorption process. The presence of ritonavir, a co-administered drug, influences the absorption of darunavir by inhibiting P-gp, thereby affecting its pharmacokinetics (Holmstock et al., 2010).

  • Comprehensive Management of HIV : Darunavir is used in the management of HIV infection in adults, showing effectiveness and a high genetic barrier to resistance. It is generally well-tolerated and has been found to be a valuable treatment option in both treatment-experienced and -naive patients (McKeage et al., 2009).

  • Effectiveness in Multidrug-Resistant HIV : Darunavir has been effective in the treatment of patients with multidrug-resistant HIV, showing significant virological and immunological responses. This underlines the importance of darunavir in advanced HIV treatment strategies (Boffito et al., 2007).

  • Pharmacokinetics in SARS-CoV-2 Patients : The pharmacokinetics of darunavir in SARS-CoV-2 patients differ from those in HIV patients, with interleukin-6 identified as a significant factor affecting its clearance and distribution. This suggests a need for dose optimization in SARS-CoV-2 patients, especially in severe cases (Cojutti et al., 2020).

Safety And Hazards

Darunavir is generally well-tolerated, but it can cause side effects such as diarrhea, nausea, abdominal pain, headache, rash, and vomiting . Severe side effects include allergic reactions, liver problems, and skin rashes such as toxic epidermal necrolysis .

Future Directions

Darunavir is currently available in tablets of 75, 150, 600, and 800 mg. A 100 mg/mL oral suspension is available for pediatric use and for adults who have difficulty swallowing . Future research is being conducted on a fixed-dose combination of 800/150 mg of darunavir/cobicistat once daily .

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046779
Record name Darunavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Approximately 0.15 mg/mL at, 6.68e-02 g/L
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The HIV-1 protease enzyme is necessary for viral precursor protein processing and viral maturation in preparation for infection, and is therefore a target for antiretroviral therapy for HIV. Protease inhibitors are used as a part of highly active antiretroviral therapy (HAART) in patients diagnosed with HIV infection. It has been shown to effectively suppress the virus, leading to significantly decreased morbidity and mortality rates. Darunavir, a HIV protease inhibitor, prevents HIV replication through binding to the enzyme, stopping the dimerization and the catalytic activity of HIV-1 protease. In particular, it inhibits the cleavage of HIV encoded Gag-Pol proteins in cells that have been infected with the virus, halting the formation of mature virus particles, which spread the infection. The close contact that darunavir makes with the primary chains of the active site amino acids (Asp-29 and Asp-30) on the protease likely contributes to its potency and efficacy against resistant variants of HIV-1. Darunavir is known to bind to different sites on the enzyme: the active site cavity and the surface of one of the flexible flaps in the protease dimer. Darunavir can adapt to changes in the shape of a protease enzyme due to its molecular flexibility., Darunavir as a protease inhibitor inhibits the cleavage of HIV encoded gag-pol polyproteins in virus infected cells, thereby preventing the formation of mature and infectious new virions. It was selected for its potency against wild type HIV-1 and HIV strains resistant to currently approved protease inhibitors., Darunavir is an inhibitor of the HIV-1 protease. It selectively inhibits the cleavage of HIV encoded Gag-Pol polyproteins in infected cells, thereby preventing the formation of mature virus particles.
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Darunavir

Color/Form

White, amorphous solid

CAS RN

206361-99-1
Record name Darunavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206361-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darunavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206361991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO603Y8113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darunavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74-76, 74 °C (decomposes)
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir
Reactant of Route 2
Reactant of Route 2
Darunavir
Reactant of Route 3
Reactant of Route 3
Darunavir
Reactant of Route 4
Reactant of Route 4
Darunavir
Reactant of Route 5
Darunavir
Reactant of Route 6
Darunavir

Citations

For This Compound
33,300
Citations
M Rittweger, K Arastéh - Clinical pharmacokinetics, 2007 - Springer
… The recommended dose in this population is 600mg darunavir in combination with 100mg … of darunavir and summarises clinical pharmacokinetic interaction studies with darunavir and …
Number of citations: 138 link.springer.com
K McKeage, CM Perry, SJ Keam - Drugs, 2009 - Springer
… ), twice-daily boosted darunavir was more effective … darunavir was noninferior to boosted lopinavir at 48 weeks and more effective than boosted lopinavir at 96weeks. Boosted darunavir …
Number of citations: 156 link.springer.com
D Back, V Sekar, RMW Hoetelmans - Antiviral therapy, 2008 - journals.sagepub.com
… For most drugs investigated, no dose adjustments of darunavir/r or the co-administered drug … to date for darunavir/r, providing guidance on how to co-administer darunavir/r with many …
Number of citations: 104 journals.sagepub.com
ED Deeks - Drugs, 2014 - Springer
… darunavir ART regimens for up to 192 weeks in these settings. In treatment-naïve adults, once-daily boosted darunavir was no … Moreover, treatment-experienced adults with no darunavir …
Number of citations: 89 link.springer.com
AK Ghosh, ZL Dawson, H Mitsuya - Bioorganic & medicinal chemistry, 2007 - Elsevier
Our structure-based design strategies which specifically target the HIV-1 protease backbone, resulted in a number of exceedingly potent nonpeptidyl inhibitors. One of these inhibitors, …
Number of citations: 268 www.sciencedirect.com
J Chen, L Xia, L Liu, Q Xu, Y Ling… - Open forum …, 2020 - academic.oup.com
Background We aimed to evaluate the antiviral activity and safety of darunavir/cobicistat (DRV/c) in treating COVID-19 patients. Methods In this single-center, randomized, and open-…
Number of citations: 142 academic.oup.com
B Clotet, N Bellos, JM Molina, D Cooper, JC Goffard… - The Lancet, 2007 - thelancet.com
… (week 0) with darunavir-ritonavir 600/100 mg twice daily (darunavir-ritonavir group) were … to other darunavir-ritonavir doses at baseline who switched to darunavir-ritonavir 600/100 …
Number of citations: 609 www.thelancet.com
JR Arribas, A Horban, J Gerstoft, G Fätkenheuer… - Aids, 2010 - journals.lww.com
… The protease inhibitor darunavir has a high genetic barrier [6] and … darunavir/ritonavir could show noninferior efficacy to a triple therapy arm of two nucleoside analogues and darunavir/…
Number of citations: 226 journals.lww.com
J Currier, D Averitt Bridge, D Hagins… - Annals of internal …, 2010 - acpjournals.org
… for 30% of patients in the darunavir–ritonavir group, with results … To expand the clinical data available for darunavir–ritonavir … and men who received darunavir–ritonavir therapy over 48 …
Number of citations: 110 www.acpjournals.org
V Spagnuolo, A Castagna… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Darunavir (DRV) was the last approved protease inhibitor (PI) and has been extensively used for the treatment of HIV in both naïve and experienced subjects due to its high …
Number of citations: 29 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.